3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid
Description
3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid is a bicyclic carboxylic acid derivative featuring a hydroxyl group at the β-position of the propanoic acid chain. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol. The bicyclo[2.2.1]heptane (norbornane) core imports rigidity and stereochemical complexity, which can enhance binding specificity in pharmacological contexts .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H16O3/c11-9(10(12)13)5-8-4-6-1-2-7(8)3-6/h6-9,11H,1-5H2,(H,12,13) |
InChI Key |
IHGXERSQGUYRIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CC(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions to form the bicyclo[2.2.1]heptane ring system. The subsequent functionalization of the bicyclic core with a hydroxypropanoic acid group can be achieved through various chemical transformations, including oxidation and esterification reactions .
Industrial Production Methods
Industrial production of 3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID often involves large-scale Diels-Alder reactions followed by purification steps such as crystallization and distillation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(BICYCLO[2.2.1]HEPTAN-2-YL)-2-HYDROXYPROPANOICACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with cellular receptors, triggering signaling pathways that result in physiological responses .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, and properties:
Key Comparisons
Functional Group Impact
- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound confers acidity (pKa ~3-4) and hydrogen-bonding capacity, whereas the amino group in (3S)-3-amino-3-{bicyclo[...]propanoic acid introduces basicity (pKa ~9-10), altering solubility and target interactions .
- Esterification: Ethyl 3-{bicyclo[...]propanoate exhibits higher lipophilicity (logP ~2.5 vs. −0.5 for the target acid), improving membrane permeability but requiring enzymatic hydrolysis for activation .
Pharmacological Relevance
- The oxadiazole hybrid () acts as a carboxylate bioisostere, mimicking the target’s acidic group while enhancing metabolic stability .
Biological Activity
3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid, a bicyclic compound, has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.
The molecular formula of 3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid is with a molecular weight of approximately 198.26 g/mol. The compound features a hydroxyl group (-OH) and a carboxylic acid functional group, which are critical for its biological reactivity.
Synthesis Methods
Various synthetic routes have been developed to produce 3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid, including:
- Direct synthesis from bicyclic precursors : Utilizing starting materials derived from bicyclo[2.2.1]heptane.
- Functional group modifications : Employing techniques such as esterification and hydrolysis to introduce the hydroxyl and carboxylic acid groups.
Biological Activity
Research indicates that 3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid exhibits a range of biological activities:
Antioxidant Properties
Studies have shown that compounds with similar bicyclic structures can exhibit significant antioxidant activity, potentially reducing oxidative stress in cells.
Anti-inflammatory Effects
Preliminary findings suggest that this compound may have anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
Cytotoxicity Studies
In vitro assays have demonstrated varying levels of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to 3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid:
-
Genotoxicity Assessment : A study on related bicyclic compounds indicated genotoxic effects in bacterial models, highlighting the need for careful evaluation of safety profiles in therapeutic applications .
Study Focus Findings Genotoxic effects Induction of SOS response in E. coli without alkylating effects Oxidative stress response Generation of reactive oxygen species linked to DNA damage - Antioxidant Activity : Research has shown that bicyclic compounds can scavenge free radicals effectively, suggesting that 3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid may also possess similar antioxidant capabilities .
- Therapeutic Potential : Investigations into the anti-inflammatory properties reveal that derivatives of this compound could modulate inflammatory pathways, offering therapeutic avenues for conditions like arthritis and cardiovascular diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
